molecular formula C15H23N3O2 B2915380 tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate CAS No. 301226-83-5

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate

Cat. No.: B2915380
CAS No.: 301226-83-5
M. Wt: 277.368
InChI Key: KGXSQCMINSKVCR-UHFFFAOYSA-N
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Description

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H25N3O2 and a molecular weight of 291.39 g/mol

Scientific Research Applications

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

    Biology: The compound is used in the development of biologically active molecules, such as intermediates for small molecule anticancer drugs targeting the PI3K/AKT/mTOR pathway.

    Medicine: It is crucial in the synthesis of drugs like crizotinib and Vandetanib, which are used for cancer treatment.

Mechanism of Action

While the exact mechanism of action is not specified in the search results, it is known that TAK-659, a small molecule inhibitor, has been developed as a potential therapeutic agent for the treatment of various types of cancer.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Preparation Methods

The synthesis of tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 1-tert-Butyloxycarbonyl-4-(aminomethyl)piperidine with 2-fluoropyridine. The reaction is typically carried out by heating the mixture to reflux for several hours, followed by concentration and stirring of the crude product in n-pentane to afford the desired compound as a white solid. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Comparison with Similar Compounds

tert-Butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate can be compared with similar compounds such as:

  • tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. The unique pyridin-2-ylamino group in this compound contributes to its distinct properties and makes it particularly valuable in research and drug development.

Properties

IUPAC Name

tert-butyl 4-(pyridin-2-ylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-10-7-12(8-11-18)17-13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXSQCMINSKVCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-Amino-1-Boc-piperidine (2.0 g, 9.7 mmol), 2-Bromo-pyridine (1.93 mL, 19.4 mmol), NaOtBu (2.7 g, 27.1 mmol), 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (472 mg, 1.16 mmol) and Tris(dibenzylideneacetone)dipalladium Chloroforme Complex (620 mg, 0.58 mmol) in dioxane (10 mL) is heated to 90° C. After completion, the reaction mixture is quenched by H2O, DCM is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a white powder; ES-MS: M+H=278.3: AtRet=4.75.
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2 g
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1.93 mL
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2.7 g
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472 mg
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10 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Amine preparation: A mixture of 1-BOC-4-piperidone (496 mg), 2-aminopyridine (234 mg), sodium triacetoxyborohydride (580 mg) and acetic acid (0.14 mL) was stirred together in dry 1,2-dichloroethane (10 mL) at room temperature. After 24 h the reaction was quenched with saturated NaHCO3 solution and extracted with DCM, dried (Na2SO4), filtered and concentrated in vacuo to give 4-(pyridin-2-ylamino)-piperidine-1-carboxylic acid tert-butyl ester (135 mg) after flash chromatography. Treatment of this compound with HCl in DCM/MeOH yielded the desired amine, which was isolated as the hydrochloride salt.
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Amine
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496 mg
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234 mg
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580 mg
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0.14 mL
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